molecular formula C9H12ClFN2 B13339234 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride

Cat. No.: B13339234
M. Wt: 202.65 g/mol
InChI Key: YCRYFRCXECWKTB-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride is an organic compound with the chemical formula C9H12ClFN2. It is a white crystalline solid that is stable under standard conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, reaction solvents, and conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride is unique due to the presence of a cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride, also known as MMV253, is a compound with significant biological activity, particularly in the context of antimalarial research. This article outlines its biological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C22_{22}H29_{29}FN10_{10} with a molecular weight of approximately 465.5 g/mol. It belongs to the class of triaminopyrimidines (TAPs), which have been identified as promising candidates for malaria treatment due to their unique mechanism of action against Plasmodium falciparum (Pf).

This compound acts by inhibiting the vacuolar ATP synthase in Plasmodium falciparum, a critical enzyme for the parasite's energy production. This inhibition leads to rapid parasite death, making it a fast-killing agent. The compound has demonstrated an effective dose (ED99_{99}) of less than 30 mg/kg in mouse models, showcasing its potential for single-dose treatment regimens .

In Vitro and In Vivo Studies

In vitro studies have shown that this compound exhibits potent activity against various strains of Plasmodium falciparum. The following table summarizes its biological activity:

Parameter Value
IC50_{50} against Pf NF5415 nM
IC50_{50} against Pf K140 nM
Solubility830 μM
hERG IC50_{50}3.7 μM
AChE IC50_{50}66 μM

The compound's selectivity profile indicates a favorable safety margin, with reduced potency against off-target receptors such as hERG and acetylcholinesterase (AChE), which are often associated with adverse effects .

Case Studies

  • Mouse Model Efficacy : In a study utilizing a SCID mouse model infected with Plasmodium falciparum, administration of this compound resulted in a significant reduction in parasitemia over four days. The compound cleared parasites to below detection limits at doses as low as 20 mg/kg .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations have demonstrated a half-life of approximately 36 hours in humans, suggesting that a single oral dose could maintain therapeutic levels for several days, effectively treating malaria without the need for multiple doses .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies in animal models. The results indicate that the compound has acceptable safety margins, with no significant adverse effects observed at therapeutic doses.

Properties

Molecular Formula

C9H12ClFN2

Molecular Weight

202.65 g/mol

IUPAC Name

4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C9H11FN2.ClH/c1-5-9(10)7(6-2-3-6)4-8(11)12-5;/h4,6H,2-3H2,1H3,(H2,11,12);1H

InChI Key

YCRYFRCXECWKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)N)C2CC2)F.Cl

Origin of Product

United States

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